molecular formula C21H24N4OS B4935974 [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone

[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone

Cat. No.: B4935974
M. Wt: 380.5 g/mol
InChI Key: AMWSCKNADRYUOI-UHFFFAOYSA-N
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Description

[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone is a complex organic compound with a unique structure that combines elements of isoquinoline, imidazothiazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazothiazole intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize yield and efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .

Scientific Research Applications

[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism by which [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies using molecular dynamics simulations and density functional theory have provided insights into these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone apart is its unique combination of structural elements from isoquinoline, imidazothiazole, and piperidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-20(24-9-4-1-5-10-24)19-18(25-12-13-27-21(25)22-19)15-23-11-8-16-6-2-3-7-17(16)14-23/h2-3,6-7,12-13H,1,4-5,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSCKNADRYUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N3C=CSC3=N2)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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